7,7-Dibromo-3-azabicyclo[4.1.0]heptane
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Overview
Description
7,7-Dibromo-3-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structureIts molecular formula is C₆H₉Br₂N, and it has a molecular weight of 254.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the reaction of dihalocarbene species with nitrogen-containing bicyclic compounds. One common method includes the reaction of N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines with dihalocarbene species . The reaction conditions often require the use of specific solvents and temperature control to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Cyclopropylidene Insertion: Reaction with methyl-lithium leads to the insertion of cyclopropylidene into C-H bonds.
Common Reagents and Conditions
Methyl-lithium (LiMe): Used for cyclopropylidene insertion reactions.
Lithium iodide (LiI): Used in substitution reactions to replace bromine atoms.
Solvents: Ether and other organic solvents are commonly used.
Major Products Formed
Cyclopropylidene Derivatives: Formed through insertion reactions.
Substituted Azabicycloheptanes: Formed through substitution reactions with various nucleophiles.
Scientific Research Applications
7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. Additionally, the nitrogen atom within the bicyclic structure can interact with biological molecules, potentially affecting enzyme activity and protein binding .
Comparison with Similar Compounds
Similar Compounds
7,7-Dibromo-3-vinylbicyclo[4.1.0]heptane: Similar structure but with a vinyl group instead of an azabicyclo group.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of nitrogen and bromine atoms.
Uniqueness
7,7-Dibromo-3-azabicyclo[410]heptane is unique due to its combination of bromine atoms and a nitrogen-containing bicyclic structure
Properties
Molecular Formula |
C6H9Br2N |
---|---|
Molecular Weight |
254.95 g/mol |
IUPAC Name |
7,7-dibromo-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2 |
InChI Key |
AJNIXRINLKCETA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C2(Br)Br |
Origin of Product |
United States |
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